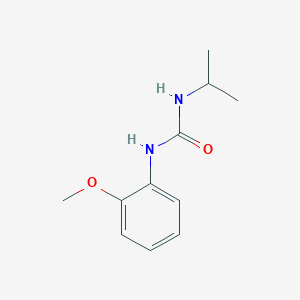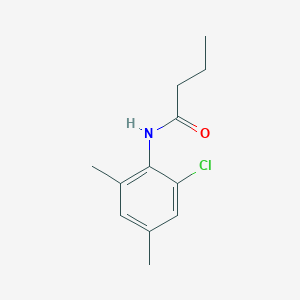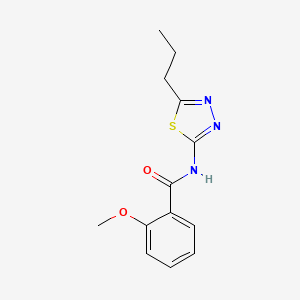
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.
作用機序
The mechanism of action of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound A has been shown to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and cell survival. In cancer cells, this compound A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the reduction of inflammation. In animal models, this compound A has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of using 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A in lab experiments is its well-characterized mechanism of action and its ability to target multiple signaling pathways involved in various diseases. Additionally, this compound A has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound A in lab experiments is its relatively complex synthesis method, which may limit its availability for some researchers.
将来の方向性
There are many potential future directions for the study of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A. One area of research could focus on the development of novel drug formulations that increase the bioavailability and efficacy of this compound A. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound A in humans, which could lead to the development of novel therapies for various diseases.
合成法
The synthesis of 2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A involves the reaction of 3-isopropylphenol with propargyl bromide to form 2-(3-propan-2-ylphenoxy)propyne, which is then reacted with N,N-dimethylacetamide to yield 2-(3-propan-2-ylphenoxy)-N,N-dimethylacetamide. This compound is then converted to this compound A through a deprotonation and alkylation reaction.
科学的研究の応用
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound A has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorder research, this compound A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(3-propan-2-ylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-8-15-14(16)10-17-13-7-5-6-12(9-13)11(2)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPTXJUYZMECRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)


![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)

![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B7458913.png)